molecular formula C27H24BrNO3 B2813744 (E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(3,6-dimethoxycyclohexa-1,5-dien-1-yl)prop-2-en-1-one CAS No. 392252-58-3

(E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(3,6-dimethoxycyclohexa-1,5-dien-1-yl)prop-2-en-1-one

Cat. No.: B2813744
CAS No.: 392252-58-3
M. Wt: 490.397
InChI Key: CZLAFFMFLVRSAK-UKTHLTGXSA-N
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Description

(E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(3,6-dimethoxycyclohexa-1,5-dien-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C27H24BrNO3 and its molecular weight is 490.397. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Compounds structurally related to (E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(3,6-dimethoxycyclohexa-1,5-dien-1-yl)prop-2-en-1-one have demonstrated notable antimicrobial properties. Research on similar compounds reveals their potential against a range of microbial organisms. For instance, 1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(aryl)prop-2-en-1-ones have shown efficacy against both bacterial (such as Escherichia coli, Bacillus subtilis, Salmonella typhi, Staphylococcus aureus) and fungal organisms (like Aspergillus flavus, Aspergillus fumigatus, and Candida utilius), indicating broad-spectrum antimicrobial activity (Sarveswari & Vijayakumar, 2016). Furthermore, the synthesized compounds N-((6-bromo-2-methoxyquinolin-3- yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide have shown anti-Mycobacterium phlei 1180 activity, providing a potential avenue for tuberculosis treatment (Bai et al., 2012).

Structural Analysis and Chemical Behavior

Compounds with a similar structure have been the subject of detailed structural and chemical analysis, offering insights into their molecular conformation, crystal packing, and electronic properties. For instance, studies involving X-ray diffraction and density functional theory (DFT) have been used to explore the geometric bond lengths, bond angles, and overall molecular structure of these compounds, contributing to a deeper understanding of their chemical behavior and potential applications (Sarveswari et al., 2012). This kind of research is crucial in tailoring the chemical properties of these compounds for specific applications in medicinal chemistry and materials science.

Crystallography and Computational Studies

The meticulous study of crystal structures and computational modeling offers valuable information about the stability, reactivity, and potential applications of these compounds. Investigations involving crystallography and computational studies have provided insights into the molecular interactions, packing, and electronic transitions of similar compounds, which are vital for understanding their behavior in different environments and for various applications (Rizvi et al., 2008).

Properties

IUPAC Name

(E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(3,6-dimethoxycyclohexa-1,5-dien-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24BrNO3/c1-17-26(24(30)13-9-19-15-21(31-2)11-14-25(19)32-3)27(18-7-5-4-6-8-18)22-16-20(28)10-12-23(22)29-17/h4-10,12-16,21H,11H2,1-3H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLAFFMFLVRSAK-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C(=O)C=CC4=CC(CC=C4OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C(=O)/C=C/C4=CC(CC=C4OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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